molecular formula C21H20F2O3 B580005 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione CAS No. 914777-33-6

1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione

Cat. No.: B580005
CAS No.: 914777-33-6
M. Wt: 358.385
InChI Key: LMPNHJSQXBEVGB-UHFFFAOYSA-N
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Description

“1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione” is a chemical compound with the molecular formula C21H20F2O3 . It is also known as Oxazolidine Dimer Impurity .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: O=C(C1=CC=C(F)C=C1)CCCC(CCCC(C2=CC=C(F)C=C2)=O)=O . The InChI representation is: InChI=1S/C20H18FNO4/c21-16-10-5-4-9-15(16)18(23)11-6-12-19(24)22-17(13-26-20(22)25)14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2/t17-/m1/s1 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 358.4 . Other physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Synthesis and Characterization of Fluorinated Polymers

  • Fuel Cell Applications: A study described the synthesis and properties of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, using bis(4-fluorophenyl)sulfone as a comonomer. These materials exhibited high proton conductivity and mechanical properties, suggesting their potential for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • High-Performance OLEDs: Another study focused on the design and synthesis of full hydrocarbons for use in organic light-emitting diodes (OLEDs), incorporating 4-fluorophenyl units within the molecular structure. These materials demonstrated high efficiencies and performance, marking their significance in the development of advanced OLEDs (Ye et al., 2010).

Polymer Chemistry and Material Science

  • Polymeric Dielectric Insulators: Research on the design of multilayered polymeric dielectric insulators for microelectronics packaging has utilized fluorinated compounds, demonstrating their stability and suitability for high-temperature applications and suggesting potential uses in electronic devices (Park, Chiesel, & Economy, 1994).

Fluorinated Materials for Sustainable Chemistry

  • Sustainable Fluorous Chemistry: A study on the synthesis and characterization of fluorous ethers with nonafluoro-tert-butoxy groups highlighted the potential of fluorinated compounds in developing materials with desirable partition coefficients and lower toxicity, contributing to the field of green and sustainable chemistry (Lo et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects will require further experimental studies and clinical trials.

Biochemical Analysis

Biochemical Properties

1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione plays a significant role in biochemical reactions, particularly as an impurity intermediate of Ezetimibe, a cholesterol absorption inhibitor . This compound interacts with enzymes and proteins involved in cholesterol metabolism. The nature of these interactions includes binding to specific sites on enzymes, thereby influencing their activity. For instance, it may inhibit or activate enzymes that are crucial for cholesterol absorption and metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels. Additionally, it can affect cell signaling pathways that regulate cholesterol uptake and storage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cholesterol metabolism and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cholesterol metabolism and other cellular processes. Toxic or adverse effects may be observed at very high doses, including potential damage to liver and other organs involved in lipid metabolism .

Metabolic Pathways

This compound is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes and cofactors that regulate the synthesis, absorption, and storage of cholesterol. These interactions can influence metabolic flux and alter the levels of various metabolites involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, particularly in tissues involved in cholesterol metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity .

Properties

IUPAC Name

1,9-bis(4-fluorophenyl)nonane-1,5,9-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2O3/c22-17-11-7-15(8-12-17)20(25)5-1-3-19(24)4-2-6-21(26)16-9-13-18(23)14-10-16/h7-14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPNHJSQXBEVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)CCCC(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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